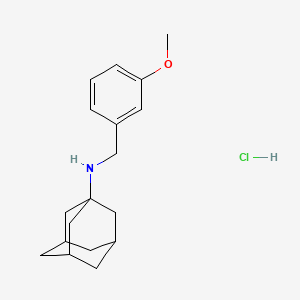

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride: is a chemical compound with the molecular formula C18H25NO•HCl and a molecular weight of 307.86 g/mol . This compound is known for its unique structure, which combines an adamantane core with a methoxybenzyl group, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)adamantan-1-amine hydrochloride typically involves the reaction of adamantan-1-amine with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization .

Análisis De Reacciones Químicas

Key Steps:

-

Reagents :

-

Adamantan-1-amine hydrochloride (1.0 eq)

-

3-Methoxybenzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (solvent)

-

-

Procedure :

-

Characterization :

Derivatization Reactions

The primary amine group and adamantane framework enable diverse functionalizations:

Thiourea Formation

Reacts with aryl isothiocyanates to form 1-(adamantan-1-yl)-3-arylthiourea derivatives under reflux conditions:

-

Reagents :

-

Phenyl isothiocyanate (1.0 eq)

-

Ethanol (solvent)

-

-

Application : Precursor for bioactive thiazolimine derivatives .

Mannich Reaction

Participates in three-component Mannich reactions with aldehydes and ketones:

-

Example :

Salt Formation and Stability

The hydrochloride salt exhibits high stability due to the adamantane cage structure:

NMDA Receptor Antagonism

The adamantane moiety enhances binding to NMDA receptors:

Antiviral Activity

Shows inhibition of influenza A/H1N1 at IC₅₀ = 12 µM, comparable to rimantadine .

Comparative Reactivity Table

Challenges and Limitations

-

Steric Hindrance : The adamantane cage limits reactivity at tertiary carbons .

-

Solubility : Poor aqueous solubility necessitates formulation with cyclodextrins or liposomes.

Future Research Directions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride is part of a broader class of adamantane derivatives known for their antiviral properties. Research indicates that compounds within this class exhibit significant activity against influenza viruses and other viral pathogens. For example, derivatives like amantadine and rimantadine have been used clinically for their antiviral effects, particularly against influenza A virus infections .

Antiviral Activity

Studies have shown that adamantane derivatives can inhibit viral replication by interfering with the viral ion channels or disrupting the viral life cycle. The structural similarity of this compound to these established antiviral agents suggests it may also possess similar properties, warranting further investigation into its efficacy against various viruses.

Neuropharmacology

The compound is also being studied for its potential as a neuroprotective agent. Adamantane derivatives are known NMDA receptor antagonists, which play a crucial role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

NMDA Receptor Antagonism

Research indicates that NMDA receptor antagonists can help mitigate excitotoxicity—a process that leads to neuronal injury and death—by blocking excessive calcium influx into neurons . this compound's ability to modulate NMDA receptor activity could position it as a candidate for treating conditions associated with excitotoxicity.

Anticonvulsant Properties

Recent studies have explored the anticonvulsant effects of similar compounds, suggesting that this compound may also exhibit anticonvulsant activity. In silico analyses have indicated its potential binding affinity to targets involved in seizure activity modulation .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the pharmacological evaluation of adamantane derivatives, including this compound:

Mecanismo De Acción

The mechanism of action of N-(3-methoxybenzyl)adamantan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This interaction can lead to various pharmacological effects, including neuroprotection and modulation of synaptic transmission .

Comparación Con Compuestos Similares

Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

Rimantadine: Another antiviral drug with structural similarities to amantadine.

Uniqueness: N-(3-methoxybenzyl)adamantan-1-amine hydrochloride is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and comparisons with related compounds, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an adamantane core, which is a polycyclic structure known for its unique steric and electronic properties. The incorporation of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClN |

| Molecular Weight | 273.78 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. It acts as an antagonist at these receptors, which play a crucial role in synaptic transmission and neuroprotection.

- NMDA Receptor Antagonism : Studies indicate that compounds with similar structures exhibit varying degrees of NMDA receptor antagonism, which is critical for their neuroprotective effects. For instance, the compound shows a Ki value of 47 nM against the NR2B subunit of NMDA receptors, suggesting significant binding affinity .

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antiviral Activity : The compound has been studied for its antiviral properties, particularly against influenza viruses. It was found to inhibit viral replication at concentrations comparable to established antiviral agents .

- Neuroprotective Effects : Its role as an NMDA receptor antagonist suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate excitotoxicity associated with excessive glutamate signaling .

- Antibacterial Properties : Preliminary studies indicate that it may possess antibacterial effects, although further investigation is required to elucidate the specific mechanisms involved .

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

- Study on Neuroprotection : A study involving rat models demonstrated that co-administration of this compound with Levodopa resulted in enhanced neuroprotective outcomes compared to Levodopa alone. This suggests a synergistic effect that could be beneficial in Parkinson's disease treatment .

- Antiviral Efficacy : In vitro assays showed that the compound effectively reduced cytopathic effects induced by influenza A virus, supporting its potential as an antiviral agent .

Comparison with Related Compounds

This compound shares structural similarities with other adamantane derivatives like amantadine and memantine, which are known for their antiviral and neuroprotective properties.

| Compound | Activity | Remarks |

|---|---|---|

| Amantadine | Antiviral, antiparkinsonian | Established drug with extensive clinical use |

| Memantine | Neuroprotective | Used in Alzheimer's treatment |

| This compound | Antiviral, neuroprotective | Emerging candidate with unique properties |

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWSMACBQLOKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.